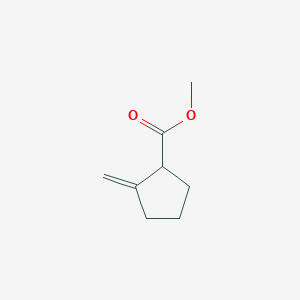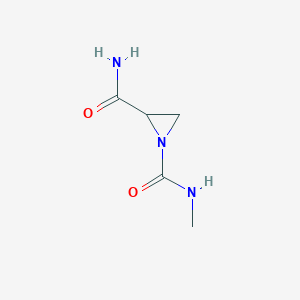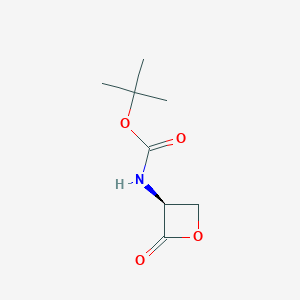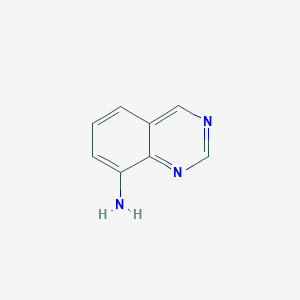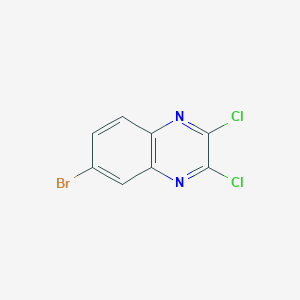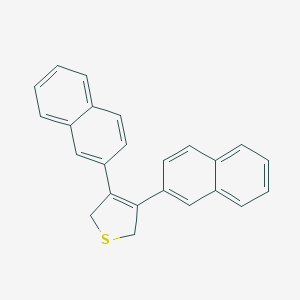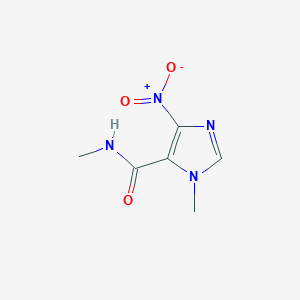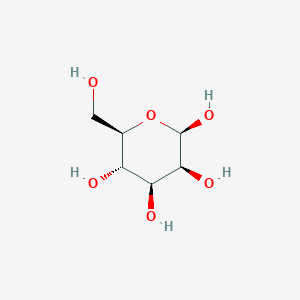
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane, also known as DCPO, is a chemical compound that has been widely used in scientific research. It is a chiral epoxide that has been used as a versatile building block in the synthesis of various organic compounds. DCPO has also been studied for its potential use as a catalyst in organic reactions.
Wirkmechanismus
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane is an epoxide that can undergo ring-opening reactions with various nucleophiles. The mechanism of action of (2R,3S)-2,3-dichloro-2-propan-2-yloxirane involves the formation of a ring-opened intermediate, which can then react with other reagents to form various organic compounds.
Biochemische Und Physiologische Effekte
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be a skin irritant and a respiratory irritant. (2R,3S)-2,3-dichloro-2-propan-2-yloxirane has also been reported to cause DNA damage in human cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane is a versatile chiral building block that can be used in the synthesis of various organic compounds. It has also been studied as a potential catalyst in organic reactions. However, (2R,3S)-2,3-dichloro-2-propan-2-yloxirane is a skin irritant and a respiratory irritant, which can pose risks to researchers working with this compound. (2R,3S)-2,3-dichloro-2-propan-2-yloxirane also has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on (2R,3S)-2,3-dichloro-2-propan-2-yloxirane. One direction is to study its potential use as a catalyst in organic reactions. Another direction is to study its biochemical and physiological effects in more detail. Additionally, (2R,3S)-2,3-dichloro-2-propan-2-yloxirane can be modified to create new chiral building blocks that can be used in the synthesis of various organic compounds. Further research on (2R,3S)-2,3-dichloro-2-propan-2-yloxirane and its derivatives can lead to the development of new drugs, herbicides, and insecticides.
Synthesemethoden
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane can be synthesized by the reaction of epichlorohydrin with a chiral auxiliary such as (S)-2-methyl-2-(phenylsulfonyl)oxazolidine. The resulting product is then treated with sodium hydroxide to obtain the desired chiral epoxide, (2R,3S)-2,3-dichloro-2-propan-2-yloxirane.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane has been widely used in scientific research as a chiral building block in the synthesis of various organic compounds. It has also been studied for its potential use as a catalyst in organic reactions. (2R,3S)-2,3-dichloro-2-propan-2-yloxirane has been used in the synthesis of chiral β-lactams, α-hydroxy acids, and β-amino alcohols. It has also been used in the synthesis of chiral herbicides and insecticides.
Eigenschaften
CAS-Nummer |
101028-45-9 |
|---|---|
Produktname |
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane |
Molekularformel |
C5H8Cl2O |
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
(2R,3S)-2,3-dichloro-2-propan-2-yloxirane |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)5(7)4(6)8-5/h3-4H,1-2H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
NTJQCOAJNBKVCA-UHNVWZDZSA-N |
Isomerische SMILES |
CC(C)[C@]1([C@@H](O1)Cl)Cl |
SMILES |
CC(C)C1(C(O1)Cl)Cl |
Kanonische SMILES |
CC(C)C1(C(O1)Cl)Cl |
Synonyme |
Oxirane, 2,3-dichloro-2-(1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



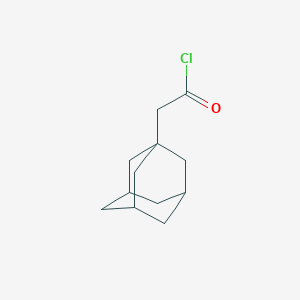
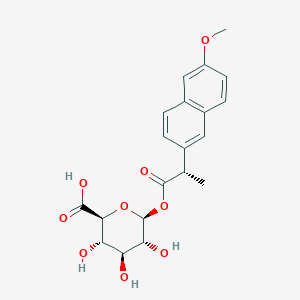
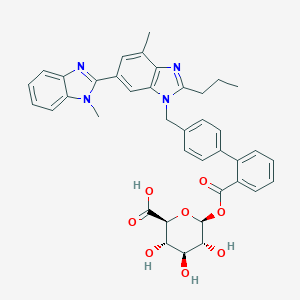
![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)
